

# 1-(4-Nitrophenyl)propane-1,2,3-triol structure and chemical formula.

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Compound of Interest		
Compound Name:	1-(4-Nitrophenyl)propane-1,2,3- triol	
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# An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1-(4-Nitrophenyl)propane-1,2,3-triol**, also known as p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research. Structurally, it is characterized by a glycerol (propane-1,2,3-triol) backbone substituted at the first carbon position with a 4-nitrophenyl group.[1] This compound serves as a versatile chiral intermediate in the synthesis of pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents, owing to its stereochemical diversity and the reactivity of its nitro group.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

## **Chemical Identity and Properties**

**1-(4-Nitrophenyl)propane-1,2,3-triol** is a solid, off-white crystalline compound.[2] Its chemical structure and key properties are summarized below.

Chemical Structure and Formula:



- Chemical Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>5</sub>[2][3]
- Structure: A propane-1,2,3-triol backbone with a 4-nitrophenyl group attached to one of the primary carbon atoms.
- Synonyms: 4-nitrophenylglycerol, p-nitrophenylglycerol, PNPG, 1-(p-Nitrophenyl)-1,2,3-propanetriol.[2][3]

### **Data Presentation**

The quantitative physicochemical and spectroscopic data for **1-(4-Nitrophenyl)propane-1,2,3-triol** are presented in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	213.187 g/mol [2][3]
Exact Mass	213.19 g/mol [2]
Appearance	Off-white crystalline solid[2]
Melting Point	98-101 °C[2]
Boiling Point	471.6 °C at 760 mmHg[2]
Flash Point	208.9 °C[2]
Density	~1.37 g/cm³ (rough estimate)[2]
Refractive Index	1.588[2]
Vapor Pressure	2.19 x 10 <sup>-8</sup> mmHg at 25°C[2]
Storage Conditions	2-8 °C[2]

Table 2: Spectroscopic and Analytical Data



Data Type	Details
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ 8.23 (2H, d, J = 8.5 Hz, aromatic), 4.74 (1H, d, J = 7.0 Hz, C1-OH), 3.65–3.74 ppm (m, C2 and C3 hydroxyls)[1]
Specific Rotation	$[\alpha]D^{20}$ = -14 (c 0.3, acetone) for (1R,2S) enantiomer; +15 (c 0.3, acetone) for (1S,2R) enantiomer[1]
InChI Key	IUZVZBIQZKBWCC-UHFFFAOYSA-N[2][3]
CAS Number	2207-68-3[2]

# Synthesis and Experimental Protocols

The synthesis of **1-(4-Nitrophenyl)propane-1,2,3-triol** can be achieved through several methods, with the most common approach involving the reaction of 4-nitrobenzaldehyde with glycerol.

# Experimental Protocol: Synthesis via Acetal Formation and Hydrolysis

This protocol describes a typical laboratory-scale synthesis.

#### Materials:

- 4-nitrobenzaldehyde
- Glycerol
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Solvent (e.g., Toluene)
- Deionized water
- Sodium bicarbonate (for neutralization)



- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde in toluene.
- Addition of Reactants: Add an excess of glycerol and a catalytic amount of p-toluenesulfonic acid to the flask.
- Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the acetal formation is removed azeotropically with toluene and collected in the Dean-Stark trap.
   Monitor the reaction until no more water is collected.
- Hydrolysis: After cooling the reaction mixture, add deionized water and continue to stir vigorously to hydrolyze the intermediate acetal.
- Workup: Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract
  the aqueous layer with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

### **Visualization of Synthesis Workflow**



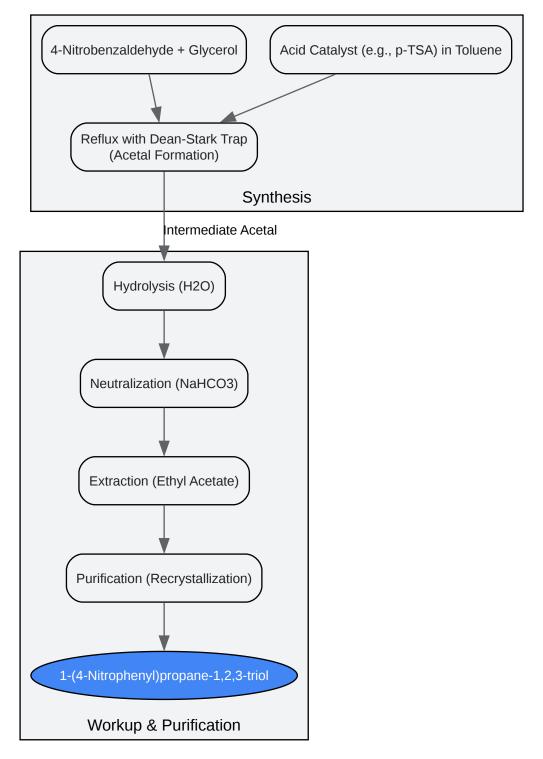


Figure 1: Synthesis Workflow

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Caption: Synthesis workflow for 1-(4-Nitrophenyl)propane-1,2,3-triol.



## **Chemical Reactivity and Applications**

- **1-(4-Nitrophenyl)propane-1,2,3-triol** undergoes various chemical transformations, making it a valuable building block in organic synthesis.[1]
- Reduction: The nitro group is readily reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This derivative is a key precursor for many pharmaceutical compounds.
- Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.[1]
- Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to produce halogenated derivatives.[1]

#### **Visualization of Chemical Transformations**



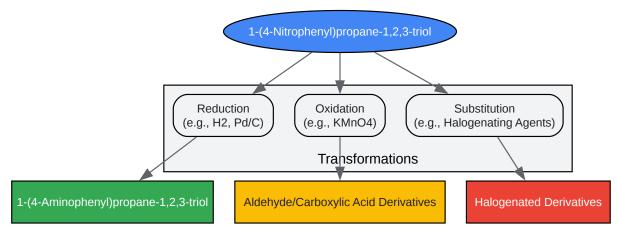


Figure 2: Key Chemical Reactions

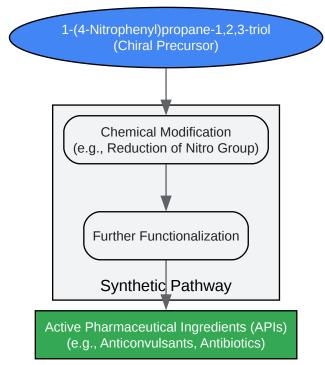


Figure 3: Role as a Chiral Intermediate

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### References

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